2-Butyl-4-methylphenol

Descripción general

Descripción

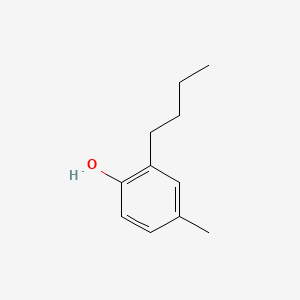

2-Butyl-4-methylphenol is an organic compound with the molecular formula C11H16O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antioxidant properties and is used in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Butyl-4-methylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of p-cresol (4-methylphenol) with butyl halides in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by acids or bases.

Industrial Production Methods: In industrial settings, this compound is often produced using mesoporous molecular sieves as catalysts. For example, the use of HAlMCM-41 as a catalyst has been reported to be effective in the preparation of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butyl-4-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone methides, which are electrophilic and can react with nucleophiles.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The hydroxyl group in this compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: The major products include quinone methides and other oxidized derivatives.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated phenols.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Food Industry | Used as an antioxidant to prevent rancidity and spoilage in fats and oils. |

| Cosmetics | Acts as a preservative and stabilizer in creams, lotions, and other personal care products. |

| Pharmaceuticals | Utilized to enhance the stability of drugs by preventing oxidative degradation. |

| Industrial Uses | Employed as an antioxidant in lubricants, hydraulic fluids, and fuels to improve shelf life. |

| Rubber Industry | Functions as a stabilizer in rubber products, enhancing durability and resistance to aging. |

| Agriculture | Used in animal feed to prevent oxidative spoilage and maintain nutritional quality. |

Food Preservation

BHT is extensively used in the food industry as an antioxidant. It helps to maintain the quality of food products by preventing the oxidation of fats and oils, which can lead to rancidity. A study demonstrated that incorporating BHT into packaged foods significantly extended their shelf life compared to controls without antioxidants .

Cosmetic Stability

In cosmetics, BHT is added to formulations to enhance product stability and extend shelf life. Research has shown that BHT effectively prevents oxidative degradation of sensitive ingredients in creams and lotions, thereby maintaining their efficacy over time .

Pharmaceutical Formulations

BHT's role as a stabilizer in pharmaceuticals is critical. It has been shown to inhibit the degradation of active pharmaceutical ingredients (APIs) during storage, thus preserving their potency. A study highlighted that formulations containing BHT exhibited significantly lower degradation rates compared to those without it .

Industrial Applications

In industrial settings, BHT is used in lubricants and hydraulic fluids to prevent oxidative damage during operation. Its presence enhances the thermal stability of these products, making them suitable for high-temperature applications such as jet fuels and turbine oils .

Health Considerations

While BHT is widely regarded as safe for use in food and cosmetics at regulated levels, some studies have raised concerns about potential health risks associated with high doses or long-term exposure. For instance, research has indicated that excessive consumption may lead to adverse effects such as liver toxicity or allergic reactions in sensitive individuals . Regulatory agencies continue to evaluate its safety profile.

Mecanismo De Acción

The primary mechanism of action of 2-Butyl-4-methylphenol is its antioxidant activity. It acts by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. This compound can also form stable phenoxyl radicals, which further contribute to its antioxidant properties .

Comparación Con Compuestos Similares

2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant with similar properties but different structural features.

2,6-Di-tert-butylphenol: Another antioxidant with a similar mechanism of action but different applications.

Uniqueness: 2-Butyl-4-methylphenol is unique due to its specific alkylation pattern, which imparts distinct physical and chemical properties compared to other phenolic antioxidants. Its specific structure allows for unique interactions in various chemical and biological systems .

Actividad Biológica

2-Butyl-4-methylphenol (also known as butylated hydroxytoluene or BHT) is a phenolic compound widely used as an antioxidant in food and cosmetic products. This article delves into its biological activities, including anti-inflammatory properties, potential toxicity, and allergic reactions, supported by relevant case studies and research findings.

- Chemical Formula : C11H16O

- Molecular Weight : 164.25 g/mol

- CAS Number : 128-37-0

1. Antioxidant Properties

This compound is primarily recognized for its antioxidant capabilities, which help prevent oxidative stress in biological systems. This property is crucial in food preservation and cosmetic formulations to enhance shelf life and stability.

2. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, a study demonstrated that this compound could significantly inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (Cox-2) in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS) .

Table 1: Effect of this compound on Cytokine Expression

| Treatment | TNF-α Expression (relative to control) | Cox-2 Expression (relative to control) |

|---|---|---|

| Control | 1.00 | 1.00 |

| LPS | 3.50 | 4.00 |

| BHT + LPS | 1.80 | 2.50 |

Data indicates significant inhibition of TNF-α and Cox-2 expression with BHT treatment compared to LPS alone.

3. Potential Toxicity

Despite its beneficial properties, there are concerns regarding the safety of prolonged exposure to this compound. It has been classified as a potential hepatotoxin, with reports indicating cases of poisoning linked to ingestion .

4. Allergic Reactions

There is emerging evidence of allergic contact dermatitis associated with this compound exposure in certain medical devices. A case study reported four patients who tested positive for sensitization to this compound during patch testing, highlighting its potential as a skin sensitizer .

Table 2: Patch Test Results for Allergic Reactions

| Patient Case | Concentration Tested | Reaction |

|---|---|---|

| Case 1 | 1.0% | Positive |

| Case 2 | 1.5% | Positive |

| Control | N/A | Negative |

Case Study: Anti-inflammatory Effects

In a controlled experiment, RAW264.7 cells were pre-treated with varying concentrations of this compound before exposure to LPS. The results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential therapeutic role in managing inflammatory diseases .

Case Study: Allergic Contact Dermatitis

A retrospective analysis of patients with dermatitis linked to medical devices revealed that exposure to adhesives containing this compound was a common factor among sensitized individuals . The study emphasized the need for caution in using products containing this compound, especially for individuals with sensitive skin.

Propiedades

IUPAC Name |

2-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-5-10-8-9(2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBEKLLSUWSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871173 | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6891-45-8, 29997-27-1 | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6891-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029997271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C | |

| Record name | 2-Butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.